molecular formula C11H12N2O2S B6441250 N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 78334-48-2

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B6441250
CAS No.: 78334-48-2
M. Wt: 236.29 g/mol
InChI Key: SEZFMSBMRCMBCZ-UHFFFAOYSA-N
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Description

Contextualization of Benzothiazole (B30560) Derivatives in Medicinal Chemistry and Drug Discovery Research

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a cornerstone in the architecture of bioactive molecules. benthamscience.comnih.gov Its derivatives are integral components of many natural and synthetic compounds that exhibit a remarkable breadth of pharmacological activities. benthamscience.comjchemrev.com The structural diversity achievable through substitution on the benzothiazole core allows for the fine-tuning of biological effects, making it a highly attractive scaffold in drug discovery. jchemrev.comjchemrev.com

The significance of the benzothiazole moiety is underscored by its presence in several clinically approved drugs, such as Riluzole, used to treat amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. nih.gov The inherent bioactivity of the benzothiazole nucleus has spurred extensive research, revealing a wide spectrum of therapeutic potential. jchemrev.com Investigations have consistently demonstrated that compounds featuring this scaffold possess potent activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, and antioxidant properties. benthamscience.comnih.govjchemrev.comjchemrev.com

The versatility of the benzothiazole ring system allows it to interact with various biological targets. Research has shown that substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring, are crucial in determining the type and potency of its pharmacological action. benthamscience.com This adaptability has made benzothiazole derivatives a focal point for the rational design of new and more effective therapeutic agents with potentially lower toxicity. jchemrev.comjchemrev.com The continuous exploration of benzothiazole-based compounds remains a dynamic and rapidly advancing area of medicinal chemistry. jchemrev.comijper.org

Significance of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide as a Research Scaffold and Lead Compound Potential

Within the vast family of benzothiazole derivatives, this compound stands out as a compound of significant interest for chemical and biological research. smolecule.com Its structure is characterized by an ethoxy group (-OCH2CH3) at the 6-position and an acetamide (B32628) group (-NHCOCH3) at the 2-position of the benzothiazole core. These specific substitutions are not arbitrary and play a crucial role in defining the molecule's physicochemical properties and biological activity. smolecule.comnih.gov

The presence of the 6-ethoxy group can influence properties such as lipophilicity and solubility, which in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. smolecule.comvulcanchem.com The 2-acetamide moiety is also significant, as amide groups are common in pharmaceuticals and can form critical hydrogen bonds with biological targets like enzymes. archivepp.comresearchgate.net

This compound serves as an important research scaffold, providing a foundational structure for the synthesis of new derivatives. smolecule.comnih.gov For instance, the related compound N-(6-arylbenzo[d]thiazol-2-yl)acetamide has been synthesized via Suzuki cross-coupling reactions, demonstrating the utility of the core structure in creating diverse chemical libraries for biological screening. nih.govnih.gov

The potential of this compound and its close analogs as lead compounds is supported by several research findings. Studies have highlighted their promising biological activities, particularly in urease inhibition and as antimicrobial agents. smolecule.comnih.gov Urease is an enzyme implicated in pathologies such as urinary tract infections caused by Proteus mirabilis and peptic ulcers caused by Helicobacter pylori. smolecule.com Derivatives of N-(6-arylbenzo[d]thiazol-2-yl)acetamide have demonstrated significant urease inhibition, with some compounds being more active than the standard inhibitor, thiourea (B124793). nih.govresearchgate.net Molecular docking studies suggest that these acetamide derivatives bind effectively to the urease active site, with hydrogen bonding playing a key role in their inhibitory mechanism. smolecule.comnih.gov

Furthermore, various benzothiazole derivatives, including those with structures similar to this compound, have shown notable antimicrobial properties against different bacterial strains. smolecule.comnih.gov This dual activity makes the scaffold a promising starting point for the development of new drugs that could address infectious diseases. smolecule.com

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide smolecule.com
CAS Number 78334-48-2 smolecule.com
Molecular Formula C₁₁H₁₂N₂O₂S smolecule.com
Molecular Weight 236.29 g/mol smolecule.com
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C smolecule.com
InChI Key SEZFMSBMRCMBCZ-UHFFFAOYSA-N smolecule.com

Table 2: Investigated Biological Activities of Related Benzothiazole Acetamide Derivatives

Activity Findings Key Structural Features Source
Urease Inhibition Derivatives showed significant inhibition, often greater than the standard thiourea. The N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivative was particularly potent. Acetamide group forms H-bonds with the enzyme's active site. Aryl group at C-6 influences activity. smolecule.comnih.govnih.govresearchgate.net
Antimicrobial Similar structures exhibit significant properties against various bacterial strains. Benzothiazole core is a known antimicrobial pharmacophore. smolecule.comnih.gov
Antioxidant N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed moderate to good nitric oxide scavenging activity. The benzothiazole nucleus contributes to antioxidant properties. smolecule.comnih.govnih.gov

| Anticonvulsant | N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides displayed potent anticonvulsant activity in screening models. | Acetamide linker and substitution on the benzothiazole ring are crucial. | researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFMSBMRCMBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364274
Record name N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78334-48-2
Record name N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 6 Ethoxybenzo D Thiazol 2 Yl Acetamide and Its Analogues

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the core benzothiazole ring system is a fundamental step in the synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide and its derivatives. Several classical methods have been established for this purpose.

Condensation Reactions Involving 2-Aminothiophenols

A prevalent and versatile method for synthesizing the benzothiazole nucleus involves the condensation of 2-aminothiophenols with various electrophilic partners. mdpi.commdpi.com This approach is valued for its directness and the ability to introduce a wide range of substituents at the 2-position of the benzothiazole ring.

The reaction of 2-aminothiophenol (B119425) with carboxylic acids, aldehydes, or their derivatives leads to the formation of a thiazoline (B8809763) intermediate, which subsequently undergoes oxidation or dehydration to yield the aromatic benzothiazole ring. mdpi.comnih.gov For instance, the condensation of 2-aminothiophenol with a suitable carboxylic acid under dehydrating conditions, such as in the presence of polyphosphoric acid (PPA), is a common strategy. mdpi.com Similarly, aldehydes can react with 2-aminothiophenol, often catalyzed by an acid or an oxidizing agent, to form 2-substituted benzothiazoles. mdpi.com The use of microwave irradiation and various catalysts, including metal-based and metal-free options, has been explored to enhance reaction rates and yields. mdpi.comnih.gov

Key Features of 2-Aminothiophenol Condensation:

FeatureDescription
Precursors 2-Aminothiophenol and various carbonyl compounds (aldehydes, ketones, carboxylic acids). mdpi.com
Key Transformation Cyclocondensation followed by aromatization.
Versatility Allows for the introduction of diverse substituents at the C2-position.
Reaction Conditions Varies from high temperatures with dehydrating agents to milder, catalyzed conditions. mdpi.commdpi.com

Cyclization of Thiobenzanilides

Another significant route to the benzothiazole core is the intramolecular cyclization of thiobenzanilides, a method often referred to as the Jacobsen synthesis. researchgate.net This reaction typically involves the oxidation of a thiobenzanilide, leading to the formation of a C-S bond and the closure of the thiazole (B1198619) ring. researchgate.net

The classic Jacobsen cyclization employs potassium ferricyanide (B76249) in an alkaline solution to effect the transformation. researchgate.net This method is particularly effective for the synthesis of 6-substituted benzothiazoles. researchgate.net More contemporary approaches have utilized alternative oxidizing agents and catalysts to improve the efficiency and environmental profile of the reaction. For example, visible light-induced photocatalysis using riboflavin (B1680620) as a natural photocatalyst has been successfully employed for the cyclization of thiobenzanilides under mild conditions. organic-chemistry.org This "green" approach avoids the use of harsh reagents and transition-metal catalysts. organic-chemistry.org

Targeted Synthesis of this compound Derivatives

The synthesis of the specific compound this compound and its analogues often requires multi-step sequences that build upon the foundational benzothiazole core. These methods allow for the precise installation of the ethoxy group at the 6-position and the acetamide (B32628) group at the 2-position.

C-C Coupling Methodologies (e.g., Pd(0)-Catalyzed Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of complex benzothiazole derivatives. nih.govmdpi.com This methodology is instrumental in creating C-C bonds, allowing for the introduction of aryl or other carbon-based substituents onto the benzothiazole ring.

In the context of synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, a common strategy involves the Suzuki coupling of a halogenated benzothiazole precursor with an appropriate boronic acid or ester. nih.govmdpi.com For example, N-(6-bromobenzo[d]thiazol-2-yl)acetamide can be coupled with various arylboronic acids in the presence of a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base to yield the corresponding N-(6-arylbenzo[d]thiazol-2-yl)acetamides. nih.govnih.govresearchgate.net The reaction conditions, including the choice of solvent, base, and temperature, are optimized to achieve high yields. nih.govmdpi.com

Table of Suzuki Cross-Coupling Reaction Parameters:

ParameterOptimized Condition
Catalyst Pd(PPh₃)₄ nih.govmdpi.com
Solvent 1,4-Dioxane (B91453) nih.govmdpi.com
Base K₃PO₄ mdpi.com
Temperature 95 °C mdpi.com

This methodology offers a versatile route to a library of 6-aryl substituted benzothiazole acetamides with varying electronic and steric properties. nih.govmdpi.com

Acylation and Nucleophilic Substitution Reactions

Acylation and nucleophilic substitution are fundamental reactions for introducing and modifying functional groups on the benzothiazole scaffold. The synthesis of this compound inherently relies on an acylation step.

The 2-amino group of a 6-ethoxy-2-aminobenzothiazole precursor is readily acylated using acetylating agents like acetyl chloride or acetic anhydride. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. acs.org

Nucleophilic substitution reactions are also crucial, particularly for introducing the 2-amino group or for further functionalization. For instance, a 2-chlorobenzothiazole (B146242) derivative can undergo nucleophilic substitution with an amine to introduce the amino group. nih.govnih.gov Conversely, the amino group of a 2-aminobenzothiazole (B30445) can act as a nucleophile to displace a leaving group on another molecule. acs.org

Reactions Involving 2-Aminobenzothiazole Precursors with Acetyl Chlorides and Hydrazines

A common synthetic sequence to build more complex derivatives starts with a 2-aminobenzothiazole precursor. This precursor can be acylated with chloroacetyl chloride to introduce a reactive handle. niscpr.res.inchemicalbook.comnih.gov The resulting N-(benzothiazol-2-yl)-2-chloroacetamide can then undergo further reactions. chemicalbook.com

For example, reaction with hydrazine (B178648) hydrate (B1144303) can replace the chlorine atom to form a hydrazinoacetyl derivative. niscpr.res.innih.gov This intermediate can then be condensed with various aldehydes to form Schiff bases or cyclized with other reagents to create more elaborate heterocyclic systems attached to the benzothiazole core. niscpr.res.innih.gov This multi-step approach allows for the systematic construction of a diverse range of analogues for further investigation.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Organic Synthesis)

In the pursuit of more efficient, rapid, and environmentally friendly chemical processes, Microwave-Assisted Organic Synthesis (MAOS) has become a prominent advanced technique. researchgate.net This method stands in contrast to conventional synthesis, which often involves lengthy heating times and significant solvent use. researchgate.net The application of microwave irradiation can dramatically accelerate reaction rates, leading to substantial reductions in reaction time—often from hours to mere minutes—while improving product yields and purity. researchgate.netnih.gov

The core advantage of MAOS lies in its unique heating mechanism. Unlike conventional heating where heat is transferred through conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, resulting in rapid and uniform heating. This efficiency minimizes the formation of by-products and reduces energy consumption, aligning with the principles of green chemistry. researchgate.net

While specific literature detailing the MAOS of this compound is not extensively published, the technique has been successfully applied to the synthesis of structurally related benzothiazole and benzimidazole (B57391) derivatives. researchgate.netnih.govijpsjournal.com For example, the synthesis of "2-Chloro-N-p-tolylacetamide," a related intermediate, required 5-6 hours using conventional methods, whereas microwave irradiation accomplished the reaction in 5-10 minutes with yields between 50-80%. researchgate.net Similarly, the synthesis of N-acylated 2-aminobenzothiazoles, a key step in producing the target compound, is a prime candidate for microwave assistance. nih.govresearchgate.net The acylation of 2-amino-6-ethoxybenzothiazole (B160241) with an acetylating agent, which traditionally requires prolonged reflux, could be significantly expedited using MAOS. researchgate.netchemicalbook.com

Optimization of Synthetic Conditions and Reaction Yields

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, catalyst, and base play a crucial role in maximizing reaction yields and ensuring the purity of the final product.

A pertinent example of such optimization is found in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are close analogues of the target compound. These are often prepared via a Palladium-catalyzed Suzuki cross-coupling reaction, starting from an acetylated 2-amino-6-bromobenzothiazole (B93375) intermediate. nih.govnih.govresearchgate.net Researchers have systematically optimized this C-C bond formation to achieve high yields. nih.govresearchgate.net

Key Optimization Parameters:

Solvent: The choice of solvent significantly impacts the reaction's efficiency. In studies synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides, various solvents such as toluene, dimethylformamide (DMF), and 1,4-dioxane were tested. nih.gov It was determined that 1,4-dioxane provided the best results, which was attributed to its superior ability to solvate the reactants. nih.gov

Temperature: The reaction temperature is another critical factor. The Suzuki coupling reactions for these analogues were typically optimized at temperatures between 80–100 °C. nih.gov

Catalyst and Base: The reaction relies on a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable base to facilitate the coupling process. researchgate.net

The results from these optimization studies demonstrate that even small changes in the reaction setup can lead to significant differences in product yield. For instance, the yield for different aryl-substituted acetamides using the optimized Suzuki coupling method ranged from good to excellent (80-85%). nih.govresearchgate.net This contrasts with more traditional acylation methods, such as reacting 2-amino-6-substituted benzothiazole with chloroacetyl chloride in refluxing benzene (B151609), which can require 6-12 hours of reaction time. chemicalbook.com

The following table summarizes the optimized synthesis of various N-(6-arylbenzo[d]thiazol-2-yl)acetamide analogues, showcasing the impact of the substituent on the reaction yield under optimized Suzuki coupling conditions. nih.govresearchgate.net

Product (Analogue)Aryl SubstituentYield (%)
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamidep-tolyl85
N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide4-methoxyphenyl83
N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide4-chlorophenyl (electron-withdrawing)81
N-(6-phenylbenzo[d]thiazol-2-yl)acetamidephenyl80

Pharmacological and Biological Activity Profiling of N 6 Ethoxybenzo D Thiazol 2 Yl Acetamide and Benzothiazole Acetamide Derivatives

Antimicrobial Efficacy Investigations

Benzothiazole (B30560) derivatives, including the acetamide (B32628) class, are recognized for their potential as antimicrobial agents. smolecule.com Research into their efficacy spans a wide spectrum of pathogens. The core benzothiazole structure is a key pharmacophore that contributes to these biological activities.

Derivatives of benzothiazole acetamide have been synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive bacteria. In one study, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were tested. researchgate.netresearchgate.net The results indicated that several of these compounds exhibited a broad spectrum of activity. researchgate.netresearchgate.net Specifically, compounds designated as 5b, 5c, 5d, and 5g in the study were identified as the most active against the Gram-positive bacteria tested. researchgate.net Another study noted that derivatives 6a, 6d, 6e, and 6h showed significant activity against Bacillus subtilis. researchgate.net The antibacterial efficacy of these compounds is often evaluated using the agar (B569324) well diffusion method, with the zone of inhibition compared against a standard antibiotic like Streptomycin. researchgate.net

Table 1: Antibacterial Activity of Selected Benzothiazole Acetamide Derivatives Against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain Activity Level
Derivative 6a Bacillus subtilis Significant researchgate.net
Derivative 6d Bacillus subtilis Significant researchgate.net
Derivative 6e Bacillus subtilis Significant researchgate.net
Derivative 6h Bacillus subtilis Significant researchgate.net

Note: This table is based on findings from studies on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, not N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide itself.

The same series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were also screened for activity against Gram-negative bacteria. researchgate.netresearchgate.net The microbiological results demonstrated that the synthesized compounds possessed a broad spectrum of antibacterial activity. researchgate.netresearchgate.net Notably, derivatives 6a, 6b, 6d, and 6e exhibited very significant activity against Pseudomonas aeruginosa and significant activity against Escherichia coli. researchgate.net The in vitro testing was conducted against strains such as Enterobacter aerogenes and Escherichia coli. researchgate.net

Table 2: Antibacterial Activity of Selected Benzothiazole Acetamide Derivatives Against Gram-Negative Bacteria

Compound/Derivative Bacterial Strain Activity Level
Derivative 6a, 6b, 6d, 6e Pseudomonas aeruginosa Very Significant researchgate.net

Note: This table is based on findings from studies on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, not this compound itself.

Certain benzothiazole derivatives have been assessed for their potential against Mycobacterium tuberculosis. One study reported that some synthesized benzothiazole compounds were active against Mycobacterium tuberculosis H37Rv strains. researchgate.net The antimicrobial activity in this context was evaluated by comparing the zone of inhibition of the test compounds with the standard drug sulfamethoxazole. researchgate.net

The antifungal potential of benzothiazole derivatives is also an area of investigation. For instance, in studies evaluating broad-spectrum antimicrobial activity, the antifungal efficacy of synthesized compounds was compared against standard antifungal agents like Fluconazole. researchgate.net

Urease Enzyme Inhibition Studies

This compound and related benzothiazole derivatives have been specifically evaluated for their ability to inhibit the urease enzyme. smolecule.comnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies such as urinary tract infections and peptic ulcers. smolecule.comnih.gov The benzothiazole scaffold is considered a promising basis for developing potent urease inhibitors. nih.gov

In vitro studies have confirmed the urease inhibitory potential of novel series of benzothiazole derivatives. nih.gov In one such study, all tested compounds showed excellent urease-inhibitory potential, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 16.16 ± 0.54 µM to 105.32 ± 2.10 µM. nih.gov These values were significantly better than the standard inhibitor, acetohydroxamic acid, which had an IC₅₀ of 320.70 ± 4.24 µM. nih.gov

Another study on a different series of novel benzothiazole derivatives found IC₅₀ values ranging between 6.01 ± 0.23 µM and 21.07 ± 0.77 µM, comparing favorably to the standard thiourea (B124793) (IC₅₀ = 11.58 ± 0.34 µM). researchgate.net Molecular docking studies suggest that the inhibitory action of compounds like this compound involves effective binding to the urease enzyme, with hydrogen bonding playing a critical role. smolecule.com The ethoxy group at the 6-position of the benzothiazole ring may influence the compound's solubility and biological activity. smolecule.com

Table 3: Urease Inhibition Data for Benzothiazole Derivatives from Various Studies

Compound Series IC₅₀ Range (µM) Standard Inhibitor Standard IC₅₀ (µM)
Benzothiazole Derivatives (Series 1) 16.16 - 105.32 nih.gov Acetohydroxamic acid 320.70 nih.gov

Elucidation of Urease Inhibition Mechanisms

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate, is a significant target in medicinal chemistry. nih.gov Its activity can lead to pathological conditions in humans and animals, such as the formation of kidney stones and pyelonephritis. nih.gov Benzothiazole acetamide derivatives have emerged as potent inhibitors of this enzyme.

Research into N-(6-arylbenzo[d]thiazol-2-yl)acetamides has demonstrated significant urease inhibition activity, with many derivatives showing greater potency than the standard inhibitor, thiourea. researchgate.netbldpharm.com The mechanism of inhibition is believed to be active-site directed. Molecular docking studies have revealed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme. researchgate.net The stability of the enzyme-inhibitor complex is facilitated by non-covalent interactions, including crucial hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

Structure-activity relationship (SAR) studies highlight the importance of the acetamide moiety and substitutions on the benzothiazole ring for inhibitory potential. For instance, N-(6-bromobenzo[d]thiazol-2-yl)acetamide showed strong urease inhibition. mdpi.com The binding interactions of potent benzothiazole inhibitors with the urease active site have been confirmed through molecular docking, and molecular dynamics simulations have been used to investigate the stability of these compounds within the active site. These in silico studies are crucial for understanding how structural modifications can enhance the biological efficacy of these compounds as urease inhibitors.

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to numerous diseases. Benzothiazole derivatives are recognized for their antioxidant properties, which are evaluated through various assays. smolecule.com

Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of benzothiazole acetamide derivatives is frequently assessed by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity is dose-dependent and highly influenced by the nature of substituents on the benzothiazole ring. Studies have shown that the presence of electron-withdrawing groups on the ring can decrease the compound's ability to scavenge DPPH radicals.

In addition to DPPH assays, nitric oxide (NO) scavenging activity is also measured. For example, N-(6-bromobenzo[d]thiazol-2-yl) acetamide demonstrated significant NO scavenging activity with an IC₅₀ value of 46.5 µg/mL. mdpi.com A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were also evaluated for their antioxidant capabilities, contributing to the broader understanding of their potential to mitigate oxidative stress. researchgate.net

Table 1: Nitric Oxide Scavenging Activity of a Benzothiazole Acetamide Derivative
CompoundAssayIC₅₀ (µg/mL)Reference
N-(6-bromobenzo[d]thiazol-2-yl) acetamideNitric Oxide Scavenging46.5 mdpi.com

Inhibition of Lipid Peroxidation

Reactive oxygen species can attack lipids within cellular membranes, initiating a chain reaction known as lipid peroxidation that leads to cellular damage. Certain benzothiazole derivatives have shown the ability to inhibit this process. In one study, a benzothiazole derivative demonstrated a protective effect by decreasing the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation. This inhibition of lipid peroxidation is a key indicator of the compound's antioxidant potential and its ability to protect cellular structures from oxidative damage.

Membrane Stabilization Properties

Information on the direct membrane stabilization properties of this compound and its close derivatives, as assessed by methods like red blood cell membrane stabilization, is not available in the reviewed literature. While the antioxidant effects of these compounds may indirectly contribute to membrane integrity by preventing lipid peroxidation, specific studies focusing on membrane stabilization assays have not been reported.

Anticancer and Antiproliferative Research

The benzothiazole scaffold is a key feature in a variety of compounds investigated for their anticancer properties. smolecule.com Derivatives are often evaluated for their ability to inhibit the growth of various cancer cell lines.

Cytotoxicity Against Diverse Cancer Cell Lines (e.g., HT-29, PC-3, A549, U87MG)

Benzothiazole and thiazole (B1198619) acetamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, novel thiazole-2-acetamide derivatives have shown potent antiproliferative efficacy against the prostate cancer cell line PC-3. Other benzothiazole derivatives have exhibited notable inhibitory effects against the A549 non-small cell lung cancer cell line.

In a study on 1,3-thiazole derivatives, some compounds showed more potent cytotoxicity against the U87 glioblastoma cell line than the standard drug doxorubicin. However, these same derivatives were less active against the A549 cell line. Further research has documented the cytotoxic effects of specific compounds against the HT-29 colon carcinoma and A549 cell lines, with IC₅₀ values indicating significant potency, particularly after light irradiation in photodynamic therapy studies. The antiproliferative activity of these compounds underscores their potential as leads for the development of new anticancer agents.

Table 2: Cytotoxicity (IC₅₀) of Benzothiazole/Thiazole Derivatives Against Various Cancer Cell Lines
Derivative Class/CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzothiazole derivative 12aPC-3 (Prostate)2.04 ± 0.51
Thiazole-2-acetamide 10aPC-3 (Prostate)7 ± 0.6
Compound 2 (Supramolecular Metallacycle)HT-29 (Colon)0.34 (with light irradiation)
A549 (Lung)0.93 (with light irradiation)
Thiazole derivative 8aU87 (Glioblastoma)>10

Modulation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a hallmark of the disease, often linked to dysregulation of the cell cycle. Benzothiazole derivatives have been investigated for their ability to interfere with this process, thereby halting cancer cell growth.

Studies on various 2-substituted benzothiazole derivatives have shown that they can induce cell cycle arrest, a critical mechanism for their antiproliferative effects. For instance, research on hepatocellular carcinoma (HCC) cells demonstrated that certain benzothiazole derivatives could halt the cell cycle, preventing the cells from proceeding to the next phase of division. nih.gov This arrest provides a window for other cellular processes, such as the induction of apoptosis, to eliminate the damaged or cancerous cells. The precise phase of the cell cycle at which the arrest occurs (e.g., G1, S, or G2/M phase) can vary depending on the specific chemical structure of the derivative and the type of cancer cell being studied.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their survival and proliferation. A key strategy in cancer therapy is to reactivate these cell death pathways.

Benzothiazole derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. The induction of apoptosis can occur through multiple pathways. One common mechanism involves the mitochondria, often referred to as the intrinsic pathway. Research has shown that some benzothiazole compounds can alter the mitochondrial membrane potential. nih.gov This disruption can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Another critical aspect of apoptosis induction is the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). An increase in the Bax/Bcl-2 ratio is a key indicator of a cell's commitment to apoptosis. nih.gov Furthermore, some death receptors, such as DR6, can induce apoptosis through a unique mitochondria-dependent pathway that involves interaction with the Bax protein, but is independent of the typical caspase-8 activation. nih.gov Studies on hepatocellular carcinoma cells have confirmed that 2-substituted benzothiazole derivatives can effectively induce apoptosis, which is a crucial component of their anticancer activity. nih.gov

Inhibition of Tyrosine Kinase Receptors (e.g., Epidermal Growth Factor Receptor - EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase receptor family. Its overactivation is a common driver in many types of cancer, including non-small cell lung cancer, leading to increased cell proliferation, survival, and metastasis. researchgate.net Consequently, EGFR is a major target for cancer drug development.

Benzothiazole-based compounds have emerged as potent inhibitors of EGFR. Structure-based drug design has led to the synthesis of 2-acetamidobenzothiazole derivatives that show significant inhibitory activity against EGFR kinase. researchgate.net In one study, a synthesized N-(6-chlorobenzothiazol-2-yl)acetamide derivative was screened against a panel of kinases and showed a remarkable 94.45% inhibition of EGFR's enzymatic activity at a concentration of 100 µM. researchgate.net Further testing established its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) to be 0.239 µM for EGFR kinase. researchgate.net

Other research efforts have focused on designing novel series of benzo nih.govnih.govimidazo[2,1-b]thiazole (B1210989) derivatives as potential EGFR inhibitors. nih.gov Certain compounds from this series demonstrated significant antitumor activity against cancer cell lines with high EGFR expression and their inhibitory activity against the EGFR kinase was consistent with their anti-proliferative effects. nih.gov These findings underscore the potential of the benzothiazole scaffold in developing targeted cancer therapies. researchgate.netnih.gov

Table 1: EGFR Inhibition by Benzothiazole Derivatives

Compound TypeTargetObserved ActivityReference
2-acetamidobenzothiazole derivativeEGFR KinaseIC50 = 0.239 µM researchgate.net
N-(6-chlorobenzothiazol-2-yl)acetamide derivativeEGFR Kinase94.45% inhibition at 100 µM researchgate.net
Benzo nih.govnih.govimidazo[2,1-b]thiazole derivative (D04)EGFR KinaseIC50 = 101 nmol/L nih.gov
Benzo nih.govnih.govimidazo[2,1-b]thiazole derivative (D08)EGFR KinaseIC50 = 135 nmol/L nih.gov

Other Noteworthy Biological Activities of Benzothiazole Derivatives

Beyond their anticancer properties, benzothiazole derivatives have been investigated for a range of other therapeutic applications. nih.govfrontiersin.org

Anti-inflammatory Potential

Inflammation is a biological response implicated in numerous diseases. Benzothiazole derivatives have shown promise as anti-inflammatory agents. researchgate.netresearchgate.net The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation. nih.govresearchgate.net Some studies have reported benzothiazole derivatives with anti-inflammatory activities comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov For example, certain synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties showed significant inhibition of carrageenan-induced rat paw edema. nih.gov The anti-inflammatory activity of the benzothiazole nucleus is a significant area of ongoing research. nih.govresearchgate.net

Antidiabetic Research

Diabetes mellitus is a metabolic disorder of global concern, and the search for new therapeutic agents is continuous. The benzothiazole scaffold gained prominence in this area with the development of the aldose reductase inhibitor, Zopolrestat. researchgate.net Aldose reductase is an enzyme in the polyol pathway, which is implicated in diabetic complications. researchgate.net

Subsequent research has explored other mechanisms for the antidiabetic effects of benzothiazole derivatives. Many have been shown to act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. rsc.orgmdpi.com For instance, a study on benzothiazole-based sulfonylureas found several compounds that showed potent antidiabetic activity in an oral glucose tolerance test, which was linked to their interaction with the PPAR-γ receptor. rsc.org Other research has focused on designing benzothiazole derivatives that increase glucose uptake in muscle cells in a manner dependent on AMP-activated protein kinase (AMPK). acs.org

Anticonvulsant Investigations

Epilepsy is a neurological disorder characterized by recurrent seizures. Benzothiazole derivatives have been identified as potential candidates for developing new anticonvulsant drugs. nih.govnih.gov The clinically used drug Riluzole, which contains a benzothiazole core, has an anticonvulsant activity profile similar to phenytoin. nih.gov

Researchers have synthesized and evaluated numerous benzothiazole derivatives for their ability to protect against seizures in standard experimental models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comacs.org These tests help identify compounds effective against generalized tonic-clonic and absence seizures, respectively. acs.org For example, a study on novel benzothiazole-coupled sulfonamide derivatives identified compounds with significant anticonvulsant activity in the MES model. nih.gov Another study found that a specific 2-aminobenzothiazole (B30445) derivative, V-5, showed a potent anticonvulsant effect, marking it as a promising lead for further development. ingentaconnect.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Variation on Biological Activity

The biological activity of the N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide scaffold is highly sensitive to substitutions at various positions. Researchers have explored modifications on the benzothiazole (B30560) ring, particularly at the 6-position, as well as alterations to the acetamide (B32628) functional group at the 2-position.

The ethoxy group at the 6-position of the benzothiazole ring plays a significant role in modulating the biological activity of this compound. While a direct comparative study with a wide range of alkoxy groups is not extensively documented in the available literature, studies on related 6-substituted benzothiazole derivatives provide valuable insights. For instance, in the context of urease inhibition, the nature of the substituent at the 6-position has been shown to be a critical determinant of potency.

The acetamide group at the 2-position of the benzothiazole scaffold is another key area for structural modification to modulate biological activity. The amide linkage is a common feature in many biologically active compounds and often participates in crucial hydrogen bonding interactions with target proteins.

Studies on related 2-aminobenzothiazole (B30445) derivatives have shown that N-acylation and N-alkylation can lead to potent inhibitors of prostaglandin (B15479496) E2 generation, highlighting the importance of the substituent on the 2-amino group. For instance, acylation with a 3-(naphthalen-2-yl)propanoyl moiety resulted in a compound with an EC50 value of 118 nM. This indicates that the nature of the acyl group, including its size, shape, and aromaticity, can significantly influence the biological response.

In the context of urease inhibition, the acetamide group is believed to be crucial for hydrogen bonding interactions within the enzyme's active site. Modifications to this group, such as altering the alkyl chain length or introducing different cyclic or aromatic moieties, would likely have a profound impact on the inhibitory potency. While specific SAR data on a series of N-acyl analogs of this compound for urease inhibition is limited in the reviewed literature, the general principles of medicinal chemistry suggest that such modifications would be a viable strategy for potency optimization.

Introducing diverse aryl and heteroaryl moieties onto the benzothiazole scaffold, particularly at the 6-position, has been a successful strategy in developing potent biological agents. A study on the synthesis and urease inhibitory activity of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides provides a clear illustration of this principle.

The study revealed that all synthesized compounds with an aryl group at the 6-position exhibited more potent urease inhibition than the standard inhibitor, thiourea (B124793). The electronic nature of the substituent on the aryl ring was found to influence the activity. For example, the compound with a p-tolyl group at the 6-position was identified as the most active in the series. This suggests that electron-donating groups on the aryl moiety may be favorable for this particular biological activity. The table below summarizes the urease inhibition data for a selection of these compounds.

CompoundAryl Substituent at 6-PositionIC₅₀ (µM) for Urease Inhibition
3aPhenyl20.3 ± 0.1
3b4-Methylphenyl (p-tolyl)18.5 ± 0.2
3c4-Chlorophenyl21.7 ± 0.3
3d4-Methoxyphenyl19.8 ± 0.1
StandardThiourea22.3 ± 0.1

These findings underscore the potential for enhancing biological activity by exploring a wide range of aryl and heteroaryl substitutions on the benzothiazole core.

Pharmacophore Identification and Optimization Strategies

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For benzothiazole-based inhibitors, including analogs of this compound, several key pharmacophoric features can be identified based on SAR data and molecular modeling studies of related compounds.

For urease inhibitors, a common pharmacophore model includes:

A hydrogen bond donor: The NH group of the acetamide moiety is a critical hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group acts as a hydrogen bond acceptor.

Aromatic/hydrophobic regions: The benzothiazole ring system and any aryl substituents provide essential hydrophobic interactions with the enzyme's active site.

Optimization strategies for compounds targeting urease often focus on enhancing the interactions with the nickel ions in the active site and the surrounding amino acid residues. This can be achieved by introducing functional groups that can chelate the nickel ions or form additional hydrogen bonds. For instance, the introduction of hydroxamic acid moieties is a known strategy to enhance urease inhibition.

In the context of other biological targets, such as kinases, pharmacophore models for benzothiazole derivatives often highlight the importance of specific hydrogen bond donors and acceptors that interact with the hinge region of the kinase domain, along with hydrophobic groups that occupy specific pockets.

Design Principles for Enhanced Efficacy and Selectivity

Based on the available SAR data and general medicinal chemistry principles, several design strategies can be employed to enhance the efficacy and selectivity of this compound-based compounds.

Fine-tuning the 6-position substituent: While the ethoxy group provides a good starting point, exploring other alkoxy groups of varying chain lengths and branching could optimize hydrophobic and steric interactions. Furthermore, introducing small, electron-withdrawing groups could modulate the electronic properties of the benzothiazole ring and potentially improve activity against different targets.

Systematic modification of the N-acyl group: The acetamide group can be replaced with other acyl moieties to explore the impact on activity. For example, incorporating larger, more rigid cyclic or aromatic groups could lead to enhanced binding affinity and selectivity. The length and flexibility of the linker between the benzothiazole core and any terminal aromatic group can also be optimized.

Introduction of diverse aryl/heteroaryl groups: As demonstrated by the potent urease inhibitory activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the introduction of a diverse range of aromatic and heteroaromatic rings at the 6-position is a promising strategy. The electronic and steric properties of these rings can be systematically varied to map the binding pocket of the target enzyme and identify optimal substituents.

Structure-based drug design: When the three-dimensional structure of the biological target is known, structure-based design techniques such as molecular docking can be employed to guide the design of new analogs. This approach allows for the visualization of how a compound binds to its target and can help in identifying key interactions that can be enhanced to improve potency and selectivity. Molecular docking studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides have suggested that these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory action.

By systematically applying these design principles, it is possible to develop novel analogs of this compound with improved biological profiles for various therapeutic applications.

Computational and in Silico Approaches in N 6 Ethoxybenzo D Thiazol 2 Yl Acetamide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies have been instrumental in elucidating the binding mode of benzothiazole (B30560) acetamide (B32628) derivatives with various enzymes, most notably urease. nih.govnih.govsemanticscholar.org Urease, a nickel-containing metalloenzyme, is a significant target as it is a key virulence factor in infections caused by bacteria like Helicobacter pylori. nih.gov

In silico studies on acetamide derivatives show that these compounds effectively bind to the active site of the urease enzyme. nih.govresearchgate.net Specifically for this compound, interaction studies indicate it binds effectively to the urease enzyme. smolecule.com Research on structurally related N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed that these molecules tend to bind to the non-metallic active site of the urease enzyme. nih.govnih.govsemanticscholar.org This binding is crucial for inhibiting the enzyme's activity, which involves the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. semanticscholar.org

The stability of the ligand-enzyme complex is governed by various intermolecular forces. For this compound and its analogues, hydrogen bonding and hydrophobic interactions are paramount.

Hydrogen Bonding: Docking studies consistently highlight that hydrogen bonding is a crucial element in the mechanism of action against enzymes like urease. nih.govnih.govsmolecule.com The acetamide group of the compound is a key participant in forming these bonds. Structure-activity relationship studies have confirmed that the hydrogen-bonding capability of these compounds with the enzyme is important for their inhibitory potential. nih.govnih.govsemanticscholar.org

Hydrophobic Interactions: In studies of related benzothiazole derivatives targeting urease, hydrophobic forces were found to be the main stabilizing interactions for the resulting supramolecular complex. scielo.br The benzothiazole ring and its substituents, such as the ethoxy group, can engage in these interactions within the hydrophobic pockets of the enzyme's active site.

A summary of key interactions is presented in the table below.

Predictive modeling of binding affinity aims to correlate the docking score (a measure of the goodness of fit between ligand and enzyme) with actual biological activity, often expressed as the half-maximal inhibitory concentration (IC₅₀). For a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a correlation was observed between the predicted binding energies from docking studies and the in vitro IC₅₀ values for urease inhibition. researchgate.net This suggests that molecular docking can be a reliable tool for predicting the potency of new derivatives in this class. The binding affinity, often represented by the binding constant (Kb), quantifies the strength of the interaction, with higher values indicating a more stable complex. scielo.br

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides a preliminary assessment of a compound's potential for absorption, distribution, metabolism, excretion, and toxicity. mdpi.com These predictions help to filter out compounds with undesirable properties early in the drug discovery process. mdpi.com

For benzothiazole derivatives, ADMET prediction studies often analyze compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. nih.gov These rules relate molecular properties to oral bioavailability. Studies on similar thiazole (B1198619) structures have shown that they generally exhibit good predicted oral bioavailability and intestinal absorption. nih.govresearchgate.net For instance, a study on 4-phenoxyphenyl-thiazole-Schiff base derivatives showed that most compounds adhered to Lipinski's and Veber's rules, indicating good bioavailability. nih.gov Such analyses for this compound would be crucial to assess its potential as an orally administered drug.

Table 2: Common In Silico ADMET Parameters and Their Significance

Parameter Description Desired Outcome for Drug-Likeness
Lipinski's Rule of Five A set of rules based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. No more than one violation for good oral bioavailability. nih.gov
Veber's Rule Relates the number of rotatable bonds and polar surface area to oral bioavailability. ≤10 rotatable bonds and PSA ≤140 Ų for good bioavailability. nih.gov
Human Intestinal Absorption (HIA) Predicts the percentage of the compound absorbed from the human gut. High percentage indicates good absorption. mdpi.com
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross the BBB and enter the central nervous system. Important for drugs targeting the CNS. mdpi.com
Cytochrome P450 (CYP) Inhibition Predicts whether the compound inhibits key metabolic enzymes like CYP2D6. Non-inhibition is generally preferred to avoid drug-drug interactions. mdpi.com

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | Non-toxic prediction is essential for safety. jonuns.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of newly designed compounds before they are synthesized.

The reliability of a QSAR model is often assessed by its cross-validation coefficient (Q²cv). A high Q²cv value (typically > 0.5) indicates that the model is robust and has good internal predictivity. mdpi.com While specific QSAR studies on this compound are not widely published, the methodology has been applied to other benzamide (B126) derivatives. mdpi.com For this compound and its analogues, a QSAR model could be developed by correlating descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined urease inhibitory activity. Such a model would be invaluable for guiding the rational design of derivatives with enhanced potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes that may occur upon binding.

In studies of related benzothiazole derivatives, MD simulations have been employed to validate docking results. nih.gov For example, a 50-nanosecond MD simulation of a derivative bound to the ATP-binding site of BCR-ABL1 kinase demonstrated remarkable stability, as evidenced by consistently low root-mean-square deviation (RMSD) values for the ligand. nih.gov Applying this technique to the this compound-urease complex would provide deeper insights into the stability of the key hydrogen bonds and hydrophobic interactions, confirming the binding hypothesis generated from docking studies and providing a more accurate model of the inhibition mechanism.

Future Research Directions and Therapeutic Lead Compound Development

Exploration of Novel Benzothiazole (B30560) Hybrid Structures

A promising strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single compound with the potential for enhanced efficacy, dual-action, or a better safety profile. tandfonline.comresearchgate.net Researchers are actively exploring the synthesis of novel hybrid structures incorporating the benzothiazole moiety. tandfonline.comresearchgate.net This approach aims to combine the established biological activities of benzothiazoles with those of other heterocyclic systems. tandfonline.com

For instance, novel benzothiazole-urea hybrids have been synthesized and evaluated for their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, the fusion of benzothiazole with a quinoline (B57606) nucleus has led to the development of derivatives with a broad spectrum of antibacterial activity. researchgate.net Other research has focused on attaching different heterocyclic moieties to the 2-position of the benzothiazole backbone, resulting in compounds with significant anticancer activities. bohrium.com The goal of creating these hybrids is to develop candidates that possess the vital pharmacophoric features of existing inhibitors while introducing structural diversity. tandfonline.com

Table 1: Examples of Novel Benzothiazole Hybrid Structures and Their Activities

Hybrid ScaffoldExample Compound NameReported Biological Activity
Benzothiazole-UreaNot specified by name, compound 8l in studyPotent anti-MRSA activity, membrane disruption, and biofilm eradication. nih.gov
Benzothiazole-QuinolineN-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivativesBroad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. researchgate.net
Benzothiazole-Imidazo[2,1-b]thiazoleN-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideCytotoxic activity against human cancer cell lines (HepG2 and MDA-MB-231). nih.gov
Benzothiazole-ThiazolidinoneNot specified by name, compound 42 in studyAntibacterial potency via aldose reductase inhibition. nih.gov

Rational Design of Next-Generation Therapeutic Agents with Improved Profiles

Rational drug design, which leverages an understanding of a biological target's structure and mechanism, is pivotal in creating next-generation therapeutics with improved potency and selectivity. nih.govresearchgate.net For benzothiazole derivatives, this involves computational methods like molecular docking and detailed structure-activity relationship (SAR) studies to guide the synthesis of optimized compounds. nih.govbue.edu.eg

Research efforts are focused on designing benzothiazole-based molecules that act as potent inhibitors of specific signaling pathways implicated in disease. For example, derivatives have been rationally designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator in oncogenic signaling. nih.govresearchgate.net In one study, a series of benzothiazole derivatives were designed based on a previously identified hit compound, leading to a new compound (B19) with excellent inhibitory activity against the IL-6/STAT3 pathway. nih.gov Other work has utilized a "scaffold hopping" strategy to design novel benzothiazole-based inhibitors of the B-cell lymphoma 2 (BCL-2) protein, which is crucial in regulating apoptosis. bue.edu.eg SAR studies have been instrumental, revealing that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity. benthamscience.comunife.it

Table 2: Structure-Activity Relationship (SAR) Insights for Rationally Designed Benzothiazoles

Biological TargetPosition of SubstitutionFavorable Substituent/ModificationEffect on Activity
BCL-2 (Anti-apoptotic protein)Varied substitutions on a benzothiazole scaffoldCompounds 13c and 13d (specific structures in study)Showed the highest inhibitory activity with IC50 values of 0.471 and 0.363 µM, respectively. bue.edu.eg
STAT3 (Transcription factor)Varied substitutions on a benzothiazole scaffoldCompound B19 (specific structure in study)Demonstrated excellent activity against the IL-6/STAT3 signaling pathway (IC50 = 0.067 μM). nih.gov
Urease (Enzyme)C-6 positionp-tolyl group (in N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide)Most active urease inhibitor among the synthesized series. nih.gov
Multifunctional AgentsC-2 and C-6 positionsSpecific substitutions leading to compounds 4g and 4kIdentified as promising candidates for multifunctional drugs (antioxidant, sunscreen, antifungal, antiproliferative). unife.it

Advanced Mechanistic Investigations at the Molecular Level

To move beyond identifying active compounds and toward understanding their precise function, future research will require advanced mechanistic investigations at the molecular level. This involves elucidating how benzothiazole derivatives interact with their biological targets, which is crucial for optimizing lead compounds and minimizing off-target effects.

Molecular docking studies have already provided significant insights. For example, research on N-(6-arylbenzo[d]thiazol-2-yl)acetamides as urease inhibitors showed that these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding being critical for their inhibitory action. nih.gov In the context of diabetes research, a benzothiazole derivative was found to increase glucose uptake in myotubes in a manner dependent on Adenosine 5′-monophosphate activated protein kinase (AMPK). acs.org This compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, was shown to activate AMPK and consequently increase the amount of GLUT4 transporter in the plasma membrane. acs.org Similarly, mechanistic studies of STAT3 inhibitors revealed that the active compound B19 blocks the phosphorylation of STAT3 at specific tyrosine and serine residues, thereby suppressing the expression of genes regulated by STAT3. nih.gov These detailed investigations provide a clear roadmap for the rational design of more effective therapeutic agents.

Table 3: Mechanistic Insights into Benzothiazole Derivative Action

Compound/Derivative ClassMolecular TargetMechanism of ActionBiological Outcome
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUreaseBinds to the non-metallic active site; H-bonding is crucial for inhibition. nih.govInhibition of urease activity. nih.gov
2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazoleAMPKActivates AMPK, leading to increased GLUT4 abundance in the plasma membrane. acs.orgAugmented glucose uptake; potential antidiabetic effect. acs.org
Benzothiazole derivative B19STAT3Blocks the phosphorylation of STAT3 at Tyr 705 and Ser 727. nih.govSuppression of STAT3-mediated gene expression and antiproliferative activity. nih.gov
Benzothiazole-urea hybrid 8lBacterial cell membraneCauses membrane disruption. nih.govPotent antibacterial effect against MRSA. nih.gov

Development of Less Toxic and More Active Benzothiazole-Based Compounds

A critical challenge in drug development is enhancing therapeutic efficacy while minimizing toxicity. Future research on benzothiazole derivatives will increasingly focus on improving their therapeutic index. This involves designing compounds with high potency against their intended target and low toxicity to healthy cells and tissues. benthamscience.comnih.gov

Table 4: Comparison of Activity and Toxicity in Benzothiazole Derivatives

Compound/DerivativeTarget/Cell LinePotency (e.g., IC50)Toxicity Finding
Compound 5l (An imidazo[2,1-b]thiazole (B1210989) hybrid)MDA-MB-231 (Breast cancer)IC50 = 1.4 µMMore selective against MDA-MB-231 than HepG2 cells (IC50 = 22.6 µM), suggesting some level of selective toxicity. nih.gov
Benzothiazole (BTH) and 2-Mercaptobenzothiazole (MBT)Zebrafish larvae10 µM exposure concentrationInduced oxidative damage and abnormal expression of neurodevelopmental genes. nih.gov
Benzothiazole-urea hybrid 8lMRSAMIC = 0.39-0.78 µMReported to have benign safety and little propensity to induce resistance. nih.gov
Benzothiazole-Tetraphenylethylene hybrid 1aCell imaging agentNot applicable (used for imaging)MTT assay and fluorescence imaging proved the low toxicity of the compound. researchgate.net

Potential Applications Beyond Traditional Pharmaceutical Development

While the primary focus of benzothiazole research is on medicinal chemistry, the unique chemical and physical properties of these compounds open doors to applications in other scientific and industrial fields. mdpi.comevitachem.com The benzothiazole ring system is a component of molecules used as vulcanization accelerators in the rubber industry, antioxidants, and even plant growth regulators. mdpi.com

Future research is likely to expand into the field of materials science. The structural characteristics of compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide make them potential candidates for synthesizing novel materials with unique electronic or optical properties. evitachem.com Their inherent fluorescence makes them suitable for development as imaging reagents or probes for biological research. researchgate.netmdpi.com Furthermore, their stable, conjugated structure is advantageous for creating electroluminescent devices, such as those used in organic light-emitting diodes (OLEDs). mdpi.com Exploring these non-pharmaceutical avenues could lead to the development of high-value chemicals and advanced materials, diversifying the utility of the versatile benzothiazole scaffold.

Q & A

Q. What are the established synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, and how can yield optimization be achieved?

The compound is typically synthesized via condensation of 6-ethoxybenzo[d]thiazol-2-amine with acetylating agents like acetic anhydride or acetyl chloride under reflux conditions. Yield optimization involves adjusting reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates acylation .
  • Purification : Column chromatography or recrystallization from ethanol improves purity . Monitoring via TLC ensures reaction progression .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., ethoxy at C6, acetamide at C2) via chemical shifts (e.g., δ ~2.1 ppm for CH₃ in acetamide) .
  • Mass Spectrometry (MS) : Validates molecular weight (270.74 g/mol) via [M+H]⁺ peaks .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Urease Inhibition : Spectrophotometric measurement of urea hydrolysis .

Q. How do structural analogs (e.g., chloro/methyl substituents) influence bioactivity?

Substituents at the 6-position modulate solubility and target interactions:

  • Ethoxy : Enhances lipophilicity and membrane permeability vs. nitro or amino groups .
  • Comparative studies using derivatives (e.g., 6-chloro analogs) reveal improved urease inhibition with electron-withdrawing groups .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of urease inhibition?

  • Molecular Docking : Predict binding modes using AutoDock/Vina with urease active site (PDB: 4UBP). Hydrogen bonding between acetamide’s carbonyl and His492/Asp494 residues is critical .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What strategies resolve discrepancies in bioactivity data across structural analogs?

  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., ethoxy vs. methoxy derivatives) .
  • Structural Profiling : Use XRD (e.g., ) to confirm substituent conformations affecting target binding .
  • Pharmacophore Mapping : Identify essential features (e.g., planar benzothiazole core) using Schrödinger .

Q. How can pharmacokinetic properties (e.g., bioavailability) be improved through structural modification?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance solubility .
  • Metabolic Stability : Assess CYP450 metabolism via liver microsome assays. Methylation at C4 reduces oxidative degradation .
  • LogP Optimization : Balance lipophilicity (ClogP ~2.5) using substituents like trifluoromethyl .

Q. What advanced techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts .
  • Click Chemistry : Incorporate alkyne tags for pull-down assays to identify off-targets .
  • Fluorescence Polarization : Quantify binding affinity to recombinant urease .

Q. How do crystallographic studies inform structure-based drug design?

  • XRD Analysis : Reveals intermolecular interactions (e.g., H-bonding in dimers) critical for stability .
  • Electron Density Maps : Guide optimization of substituent geometry (e.g., ethoxy orientation) for target complementarity .

Methodological Considerations

Q. What protocols mitigate synthetic byproducts (e.g., diacetylated derivatives)?

  • Stepwise Acetylation : Use controlled stoichiometry (1:1 amine:acetylating agent) .
  • Protective Groups : Temporarily block reactive sites (e.g., NH₂ with Boc) .

Q. How are contradictory cytotoxicity results between 2D vs. 3D cell models addressed?

  • 3D Spheroid Assays : Mimic tumor microenvironments using Matrigel-embedded cultures .
  • Hypoxia Studies : Evaluate activity under low oxygen (1% O₂) to model in vivo conditions .

Data Analysis & Reporting

Q. What statistical approaches are robust for SAR studies with limited datasets?

  • Bootstrapping : Resample data to estimate confidence intervals for IC₅₀ values .
  • Machine Learning : Train random forest models on molecular descriptors (e.g., ECFP4 fingerprints) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.